molecular formula C9H7FO3 B3391920 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one CAS No. 287204-25-5

1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one

Cat. No. B3391920
CAS RN: 287204-25-5
M. Wt: 182.15 g/mol
InChI Key: CHASNYJELCIVDW-UHFFFAOYSA-N
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Description

The compound “1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one” is a derivative of the 1,3-Benzodioxolyl group . Compounds with the 1,3-Benzodioxolyl group are often found in pharmaceuticals and research chemicals .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized via various methods. For instance, 1-benzo[1,3]dioxol-5-yl-indoles have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds, such as [1-(2H-1,3-benzodioxol-5-yl)propan-2-yl]urea, includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains multiple bonds, aromatic bonds, and ether groups .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-fluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHASNYJELCIVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664101
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287204-25-5
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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